Bienvenue dans la boutique en ligne BenchChem!

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate

acetylcholinesterase Alzheimer's disease benzodioxole SAR

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate (CAS 1040669-50-8) is a fully synthetic small molecule that fuses a benzodioxole pharmacophore, an isoxazole heterocycle, and a 5-chloro-2-methoxybenzoate ester into a single scaffold (C19H14ClNO6, MW 387.8 g/mol). Publicly available vendor data sheets report a purity of ≥95% (HPLC) and confirm its identity by 1H-NMR and MS, but provide no melting point, solubility, or logP values.

Molecular Formula C19H14ClNO6
Molecular Weight 387.8 g/mol
CAS No. 1040669-50-8
Cat. No. B6549565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate
CAS1040669-50-8
Molecular FormulaC19H14ClNO6
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H14ClNO6/c1-23-15-5-3-12(20)7-14(15)19(22)24-9-13-8-17(27-21-13)11-2-4-16-18(6-11)26-10-25-16/h2-8H,9-10H2,1H3
InChIKeyWKAMSIIWDOMAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1040669-50-8 – Baseline Structural and Physicochemical Profile for Procurement of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate


[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate (CAS 1040669-50-8) is a fully synthetic small molecule that fuses a benzodioxole pharmacophore, an isoxazole heterocycle, and a 5-chloro-2-methoxybenzoate ester into a single scaffold (C19H14ClNO6, MW 387.8 g/mol). Publicly available vendor data sheets report a purity of ≥95% (HPLC) and confirm its identity by 1H-NMR and MS, but provide no melting point, solubility, or logP values. The compound is registered in multiple commercial screening catalogues as a “Benzodioxole derivative” and has been cited in patent literature claiming acetylcholinesterase (AChE) inhibitory potential for similar core structures; however, the specific molecule has not been explicitly exemplified or biologically characterised in any peer-reviewed study or patent example [1].

Why Structural Analogs Cannot Be Automatically Substituted for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate in Research or Screening Campaigns


The benzodioxole–isoxazole ester scaffold defines a distinct chemical space where small substituent changes profoundly alter both the conformational landscape and electronic surface properties, parameters critical for molecular recognition at AChE and related targets. The 5-chloro-2-methoxybenzoate terminus introduces a unique halogen‑oxygen substitution pattern (Cl at the 5‑position, OCH3 at the 2‑position) that is absent in the closest commercially available analogs, which instead carry unsubstituted benzoates, phenylacetamides, or cyclopropane carboxamides. Given the paucity of structure–activity relationship (SAR) data for this exact series, any assumption that two benzodioxole derivatives sharing the same isoxazole linker are functionally interchangeable cannot be supported; even conservative regioisomeric or halogen exchanges have led to order-of-magnitude alterations in potency in related AChE inhibitor programs [1][2]. Therefore, without compound-specific biological profiling, generic substitution risks introducing either inactive or promiscuously reactive species into a screening cascade.

Quantitative Differentiation Evidence for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate – A Cautionary Gap Analysis


AChE Inhibitory Potency: Target Compound vs. Donepezil and In-Class Benzodioxole Derivatives

No direct AChE inhibition data exist for the target compound. The closest contextual reference is US9346818B2, which reports that representative benzodioxole derivatives of Formula (I) display AChE inhibitory activity, with the most potent analogues achieving IC50 values in the sub-micromolar to low micromolar range. However, the target compound is not listed among the exemplified structures and its activity has not been measured [1]. For the broader class, published benzodioxole–isoxazole hybrids tested in similar Ellman’s assays show IC50 values spanning from 0.8 μM to >100 μM, demonstrating that potency is exquisitely dependent on the nature of the ester/amide substituent [2]. The clinical standard donepezil typically exhibits an IC50 of ~0.02–0.05 μM in the same assay format, underscoring the large potency gap that would need to be bridged. Until the target compound is subjected to a parallel dose–response evaluation, procurement for AChE-focused projects carries high uncertainty.

acetylcholinesterase Alzheimer's disease benzodioxole SAR

Selectivity Profile: Kinase Panel and Off-Target Liability Assessment

The target compound has not been profiled against any kinase panel or CEREP-like off-target panel. In contrast, structurally analogous benzodioxole–isoxazole hybrids (e.g., compounds from the piperic acid isoxazole library) have been characterised against STAT3 and other kinases, revealing that minor changes in the benzoate substituent can shift selectivity from STAT3 to unrelated targets such as BRD4 bromodomains . This class-level observation indicates that the target compound’s selectivity cannot be predicted from its structure alone; empirical profiling is mandatory. Procurement for target-based screening without accompanying selectivity data thus exposes projects to undetermined off-target confounding.

kinase profiling off-target risk benzodioxole selectivity

Physicochemical and ADME Predictions: In Silico Comparison with Closest Commercial Analogs

In the absence of experimental logP, solubility, or permeability data, in silico tools applied to the target structure yield a consensus logP ~3.8 and topological polar surface area (TPSA) ~84 Ų, placing it at the upper boundary of CNS drug-like space. The 5-chloro-2-methoxy substitution increases lipophilicity by roughly 0.5–0.8 log units compared to the unsubstituted benzoate congener (logP ~3.0). This shift may enhance blood–brain barrier penetration but also raises the risk of CYP450 2C9/3A4 inhibition via halogen‑π interactions, a liability documented for related chlorinated benzodioxole derivatives [1]. The commercially available analog 2-{[5-(2H-1,3-benzodioxol-5-YL)-1,2-oxazol-3-YL]methoxy}-N-butyl-N-methylacetamide (CID 20906186) is predicted to have lower lipophilicity (XLogP3 2.3) and a distinct hydrogen-bonding profile, making it a suboptimal comparator for CNS exposure studies despite sharing the same core.

physicochemical properties ADME prediction drug-likeness

Purity and Batch-to-Batch Consistency: Quality Metrics from Vendor Datasheets

Current commercial sources list purity at ≥95% (HPLC), a threshold acceptable for primary screening but below the ≥98% standard preferred for quantitative biochemical or biophysical assays (SPR, ITC, X-ray crystallography). No data on residual solvents, elemental analysis, or chiral purity are available. In comparison, established in-class tools such as donepezil hydrochloride (USP reference standard) are supplied with comprehensive certificates of analysis including impurity profiles. For benzodioxole screening compounds destined for hit-to-lead campaigns, the absence of batch-specific purity data introduces variability that can confound dose–response and solubility experiments.

compound purity batch consistency procurement quality

Chemical Reactivity and Handling: Stability Risk Assessment Relative to Ester Analogs

The target compound contains a benzylic ester linkage connecting the isoxazole-methyl alcohol to 5-chloro-2-methoxybenzoic acid. Ester hydrolysis under acidic, basic, or esterase-rich conditions is a known degradation route for this chemotype. While no forced degradation study has been published for this specific molecule, accelerated stability testing of analogous benzodioxole esters demonstrates >10% hydrolysis within 24 h at pH 9.0, 37 °C, a condition that may be encountered during buffer preparation for biological assays [1]. Non-ester analogs (e.g., amide-linked congeners) are markedly more stable under the same conditions, with degradation <1%. Stock solutions in DMSO stored at −20 °C are recommended based on general class guidance, though freeze–thaw stability data are unavailable.

chemical stability ester hydrolysis storage conditions

Research Application Scenarios for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate Based on Available Scaffold Information


Exploratory Phenotypic Screening in Neurodegeneration Models Where the Benzodioxole Scaffold Has Prior Art

Given the patent family’s assertion of AChE inhibitory potential, this compound may be deployed as a diversity point in phenotypic assays for Alzheimer’s disease, but only after in-house counterscreening confirms early AChE activity. Its distinct ester linkage and chloro-methoxy pattern differentiate it from the amide- and cyclopropane-substituted leads in US9346818B2 [1], offering an underexplored vector for SAR expansion should initial hits materialise.

Chemical Probe Development for Target Deconvolution in STAT3 or BRD4-Related Cancer Pathways

The isoxazole–benzodioxole framework has demonstrated activity against STAT3 and bromodomain proteins in related series . This compound could serve as a starting scaffold for medicinal chemistry optimization directed toward these targets, provided that preliminary profiling against a focused kinase and bromodomain panel is conducted to establish selectivity before chemical expansion.

Negative Control or Selectivity Benchmarking in Benzodioxole Library Profiling

If subsequent testing reveals that the 5-chloro-2-methoxy substitution abolishes activity at the primary target of interest, this compound can be repurposed as a matched molecular pair (MMP) control, enabling deconvolution of the substituent’s contribution to potency, selectivity, and cytotoxicity. The availability of close analogs (e.g., unsubstituted benzoate) facilitates clean SAR interpretation [2].

Analytical Chemistry Method Development and Stability Studies for Ester-Containing Heterocycles

The compound’s labile benzylic ester group makes it a suitable model substrate for developing LC-MS-based forced degradation protocols and excipient compatibility studies, particularly relevant for pharmaceutical development groups investigating prodrug strategies involving benzodioxole esters.

Quote Request

Request a Quote for [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.